
Brassinolide
Übersicht
Beschreibung
What is Brassinolide?
This compound is a plant hormone and the most biologically active brassinosteroid. It was first isolated from rapeseed (Brassica napus) pollen and has been shown to promote stem elongation and cell division. The production of this compound begins with a closely related sterol called campesterol, which is found in the cell membrane[“]. It has been found to have a significant role in reducing chilling injury, physiological characteristics, and antioxidant capacity in sweet cherries during cold storage[“].
This compound is to modulate developmental processes and play a pivotal role in stress management.Its biosynthesis occurs through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway triggered by activation of the DWF4 gene[“].
This compound is recognized at the cell surface by the receptor kinases, BRI1 and BAK1, which relay signals to the nucleus through a phosphorylation cascade. This involves the phosphorylation of BSU1 protein and proteasomal degradation of BIN2 proteins. The inactivation of BIN2 allows BES1/BZR1 to enter the nucleus and regulate the expression of target genes[“].
In the whole cascade of signal recognition, transduction, and regulation of target genes, this compound crosstalks with other phytohormones that play significant roles[“]. This hormone functions especially as master switches in triggering the metabolic response to noxious environmental conditions[“].
Synthetic Analysis
How to comprehensively analyze Brassinolide?
Reaction Equation The synthesis involves a series of biochemical reactions starting from cycloartenol or cycloartanol[“].
Reaction Conditions The synthesis of this compound occurs naturally within plant cells, specifically in the endoplasmic reticulum. The process is triggered by the activation of the DWF4 gene that acts on multiple intermediates[“].
Reaction Steps The biosynthesis of this compound involves several steps. It starts with the hydroxylation of CN into the 6-deoxoCT by the 22α-hydroxylase. This compound may also be synthesized directly from 22-hydroxy5α-ergostan-3-one. The process involves a series of phosphorylation cascades involving the phosphorylation of BSU1 protein and proteasomal degradation of BIN2 proteins[“].
Reaction Mechanism The this compound signal is transduced through a receptor kinase-mediated signal transduction pathway. The this compound is recognized at the cell surface by the receptor kinases, BRI1 and BAK1. The inactivation of BIN2 allows BES1/BZR1 to enter the nucleus and regulate the expression of target genes[“].
Safety and Environmental Protection The synthesis of this compound occurs naturally within plants and does not pose any known safety risks or environmental hazards. However, the use of this compound and its analogs should be done with caution due to their potent biological activities. The impact of this compound on the environment is largely beneficial, as it helps plants adapt to various environmental stresses[“].
Molecular Structure
Brassinolide molecular structure analysis guide?
Atomic Arrangement this compound is a plant hormone with a steroidal structure[“]. It is a polyhydroxylated steroidal phytohormone and its structure was established by X-ray analysis of a single crystal[“].
Bonding Type this compound, like other steroids, consists of carbon and hydrogen atoms connected by covalent bonds[“]. It also contains oxygen atoms in its hydroxyl groups[“].
Geometry The geometry of this compound is complex due to its steroidal structure. It consists of four fused cyclohexane rings in a particular arrangement[“]. The structure of this compound was found to be different than expected, adopting a superhelix conformation[“].
Electron Cloud Distribution this compound plays a role in augmenting the cross-talk between the mitochondrial electron transport chain and chloroplasts[“].
Stereochemistry this compound has specific stereochemistry at multiple positions. The key step in the synthesis of this compound involves an aldol condensation, which gives a product with 22 R,23 R stereochemistry. The structure of this compound also includes a 22α,23α-dihydroxylated campestane side chain[“].
Wirkmechanismus
In-depth exploration of Brassinolide's mechanism of action
Target of Action this compound, a plant hormone, primarily acts on the receptor kinases BRI1 and BAK1 located at the cell surface. These receptors are crucial for the perception and transduction of the this compound signal[“].
Mode of Action The mode of action of this compound involves its binding to the receptor kinases BRI1 and BAK1[“]. This binding induces heterodimerization of BRI1 with its co-receptor BAK1, resulting in the activation of BRI1[“]. This activation triggers a series of phosphorylation cascades that regulate the expression of this compound-responsive genes[“].
Result of Action The action of this compound leads to various biological effects. It plays a significant role in plant growth and development, including root and shoot growth, vascular differentiation, fertility, flowering, and seed germination[“]. It also helps plants adapt to environmental changes throughout their life cycle[“]. In addition, this compound has been implicated in abiotic stress responses such as drought, salinity, high temperature, low temperature, and heavy metal stresses[“].
Side Effects As a naturally occurring plant hormone, this compound is generally safe and does not have known side effects on plants[“]. However, it should be noted that the use of this compound and its analogs should be done with caution due to their potent biological activities[“].
Action Environment The action of this compound is indeed affected by environmental factors. It plays a crucial role in helping plants adapt to various environmental stresses. For instance, it has been found to play a significant role in abiotic stress responses such as drought, salinity, high temperature, low temperature, and heavy metal stresses[“].
Physical Properties
What are the physical properties of Brassinolide?
State this compound is a solid at standard temperature and pressure[“].
Color and Appearance this compound appears as an off-white to grey-white solid[“].
Density The density of this compound is approximately 1.141 g/cm³[“].
Melting Point and Boiling Point The melting point of this compound is between 200-204°C. The boiling point is predicted to be around 633.7°C[“].
Solubility this compound is slightly soluble in water[“]. It is also soluble in methanol, alcohol, tetrahydrofuran, and acetone[“].
Refractive Index The refractive index of this compound is approximately 1.536[“].
Chemical Properties
What are the chemical properties of Brassinolide?
Chemical Reaction Type This compound undergoes a series of oxidation reactions, facilitated by cytochrome P-450 enzymes, which add hydroxyl groups to the molecule[“][“]. The most biologically significant of these reactions is the C6 oxidation, where a ketone is formed at the C6 carbon position. This single reaction increases the biological activity of the molecule by a factor of 200[“][“]
Reactivity This compound has been shown to interact with other substances in the plant system. For instance, it has been found to increase the activity of antioxidant enzymes (SOD, APX, CAT), eliminate reactive oxygen species (ROS) damage, reduce malondialdehyde (MDA) accumulation, and inhibit membrane lipid peroxidation in plants under stress[“].
Redox Property this compound has been implicated in redox signaling, which appears to be crucial for plant development under stress. It induces the antioxidant system during abiotic stress tolerance[“].
Acidity and Alkalinity This compound has been shown to have a regulatory effect on plants under salt stress, which involves managing the pH balance within the plant cells[“].
Stability this compound is considered to be moderately persistent in soil systems. It plays a vital role in maintaining plant cellular homeostasis, especially under heavy metal stress[“].
Toxicity This compound is moderately toxic to most aquatic species. However, it has a low oral mammalian toxicity. In plants, it has been shown to alleviate the toxicity of metals and restore the photosynthetic machinery and defense system[“].
Biochemical Properties
What are the biochemical properties of Brassinolide?
This compound is a plant hormone that plays a crucial role in various biochemical reactions. It is involved in the regulation of numerous vital physiological processes in plants, such as elongation, germination, photomorphogenesis, immunity, and reproductive organ development. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it undergoes a series of oxidation reactions, facilitated by cytochrome P-450 enzymes, which add hydroxyl groups to the molecule[“].
Cellular Effects of this compound
This compound has significant effects on cells. It regulates cell division and differentiation in young growing tissues[“]. It also increases the activity of antioxidant enzymes, eliminates reactive oxygen species (ROS) damage, reduces malondialdehyde (MDA) accumulation, and inhibits membrane lipid peroxidation in plants under stress. Moreover, it plays a vital role in maintaining plant cellular homeostasis, especially under heavy metal stress[“].
Molecular Mechanism of this compound
The molecular mechanism of this compound involves a complex signal transduction pathway. This compound stimulates BRASSINAZOLE RESISTANCE 1 (BZR1)/BRI1-EMS SUPPRESSOR 1 (BES1), transcription factors that activate thousands of BR-targeted genes[“]. It also regulates antioxidant enzyme activities, chlorophyll contents, photosynthetic capacity, and carbohydrate metabolism to increase plant growth under stress. Furthermore, it has been implicated in redox signaling, crucial for plant development under stress[“].
Time Effect of this compound
The effect of this compound changes over time. For instance, dry weight accumulation in plants treated with this compound increased over time, with higher dry weight observed 60 days after treatment (DAT) than after 20 and 40 DAT. Additionally, the DPPH radical scavenging activity and FRAP content in T. sinensis buds were decreased under the combined treatments of −2 °C + BR by day 9 and were enhanced under the combined treatments of 20 °C + BR storage by day 6, compared to the −2 °C and 20 °C storage, respectively[“].
Wissenschaftliche Forschungsanwendungen
Brassinolide application guide and Best Practices
Enhancing Stress Resistance in Plants
This compound is a natural plant hormone that enhances stress resistance, preserving the freshness and quality of postharvest fruits. It has been found to improve plants’ tolerance to abiotic stress[“].
Improving Antioxidant Capacity
Exogenous application of this compound improves the antioxidant capacity of plants under various abiotic stresses2. It enhances the enzymatic and nonenzymatic defense systems, leading to an increase in radical scavenging activity and a decrease in malondialdehyde content[“].
Alleviating Chilling Injury in Fruits
This compound has been shown to alleviate chilling injury in sweet cherries during cold storage. It significantly reduces the chilling injury index and weight loss index, and delays the decline in fruit firmness and quality[“].
Enhancing Plant Growth and Development
This compound is essential for plant growth and development. It modulates plant growth and development events and has been known to improve the crop tolerance to abiotic stresses[“].
Improving Drought Tolerance in Maize
This compound application has been shown to improve the drought tolerance in maize. It modulates plant growth and development events and has been known to improve the crop tolerance to abiotic stresses[“].
Enhancing the Antioxidant Capacity of Pinellia ternata
Exogenous this compound improves the antioxidant capacity of Pinellia ternata by enhancing the enzymatic and nonenzymatic defense systems under non-stress conditions. It enhances the flavonoid content, peroxidase, and ascorbate peroxidase (APX) activity[“].
Product Comparison
Brassinolide and Castasterone: Similarities and Differences of Organic Compounds
Similarities
Biosynthesis Pathway: Both this compound and Castasterone are biosynthesized through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway[“]. They are considered as derivatives of 5α-cholesterol[“].
Physiological Functions: They regulate developmental processes such as cell division, cell cycle, elongation, morphogenesis, reproduction, senescence and stress-protective responses[“]. They function especially as master switches in triggering the metabolic response to noxious environmental conditions[“].
Distribution: this compound and Castasterone, along with other analogs like typhasterol, are widely distributed within specialized plant structures like pollens, seeds, flowers, roots, shoots, leaves and stems[“].
Inactivation by CYP72B1: An Arabidopsis cytochrome P450 monooxygenase encoded by CYP72B1 has been implicated in brassinosteroid catabolism. It has been established that CYP72B1 hydroxylates both this compound and Castasterone, to give 26-hydroxythis compound and 26-hydroxycastasterone, respectively[“].
Role in Photomorphogenesis: CYP72B1 modulates photomorphogenesis primarily through far-red light and to a lesser extent through blue- and red-light pathways. This provides an intersection between the light and brassinosteroid pathways mainly by far-red-light-dependent modulation of brassinosteroid levels[“].
Differences
Biosynthesis Pathway: this compound is the final product of the brassinosteroid biosynthesis pathway, while Castasterone is a precursor in this pathway[“]. Specifically, Typhasterol is oxidized to Castasterone, which is then converted to this compound[“].
Physiological Potency: this compound is considered the most potent brassinosteroid, while Castasterone is less potent[“]. This difference in potency can lead to variations in their physiological effects on plants.
Distribution in Plants: While both are found in various plant structures, their concentrations can vary. For example, in a study on F. suspensa heterostyly plants, the concentrations of this compound and Castasterone were analyzed separately, suggesting potential differences in their distribution[“].
Response to Treatment: Their levels can respond differently to certain treatments. For instance, a study showed changes in Castasterone content following a specific treatment, but did not mention similar changes for this compound[“].
Related Small Molecules
Physalin A,IMG-7289 ditosylate,TT01001,trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one,Benidipine hydrochloride,Calpeptin,Unii-yjz71tro1X,Ganglioside GD3 Sodium Salt,n-Propyl 4-Hydroxybenzoate--d4,Tebuconazole,Lappaol F,6-(2-(9h-Carbazol-9-yl)ethyl)-2,2-dimethyl-2h-chromene-8-carbaldehyde,Dinaciclib,Ecteinascidin 770,AT9283
Zukünftige Richtungen
Future research directions in the field of brassinolide focus on exploring its interactions with other phytohormones and its application at various life stages of plants. This compound exhibits a synergistic effect with hormones like auxins, cytokinins, gibberellins, abscisic acid, ethylene, salicylic acid, and jasmonic acid, enhancing plant growth and metabolism. It has shown promise in improving basic thermotolerance and salt tolerance in plants. Future studies may investigate its application through various methods such as foliar sprays, seed treatments, and root applications at different plant stages, including vegetative, flowering, meiosis, grain filling, and anthesis stages[“].
Eigenschaften
CAS-Nummer |
72962-43-7 |
|---|---|
Molekularformel |
C28H48O6 |
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
(2R,16S)-15-(3,4-dihydroxy-5,6-dimethylheptan-2-yl)-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,27-,28-/m1/s1 |
InChI-Schlüssel |
IXVMHGVQKLDRKH-WCPRLGQZSA-N |
SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Isomerische SMILES |
CC(C)C(C)C(C(C(C)C1CCC2[C@@]1(CCC3C2COC(=O)C4[C@@]3(CC(C(C4)O)O)C)C)O)O |
Kanonische SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Siedepunkt |
633.7±55.0 °C(Predicted) |
Dichte |
1.141±0.06 g/cm3(Predicted) |
melting_point |
274 - 275 °C |
Physikalische Beschreibung |
Solid |
Synonyme |
Kayaminori; BRASSINOLIDE; Brasstnolide; Epibrassinolide; Brassin lactone; 24R-BRASSINOLIDE; BRASSINOLIDE, NATURAL; (2α,3α,5α,22R,23R,24S)- |
Herkunft des Produkts |
United States |
Q1: What is Brassinolide and what is its significance in plant growth?
A1: this compound is a type of plant steroid hormone belonging to the brassinosteroid family. It plays a crucial role in regulating various aspects of plant growth and development, including cell division and elongation, vascular differentiation, flowering, and stress responses. [, , , ]
Q2: How does this compound affect plant growth and development at the cellular level?
A2: this compound exerts its effects by binding to a specific receptor, BRI1, a leucine-rich repeat receptor-like kinase located on the plasma membrane of plant cells. This interaction initiates a complex signaling cascade, ultimately leading to changes in gene expression and protein synthesis, which drive plant growth and developmental processes. []
Q3: Can this compound enhance crop yield and quality?
A3: Yes, studies have shown that exogenous application of this compound can significantly improve yield and quality parameters in various crops. For instance, in litchi, this compound application led to increased fruit weight, yield, total soluble solids, and anthocyanin content while reducing fruit cracking. [] Similar positive effects on fruit yield, oil content, and bioactive compounds were observed in prickly pear plants treated with this compound. []
Q4: How does this compound help plants cope with stress?
A4: this compound enhances plant tolerance to various abiotic stresses, including salinity and drought. It achieves this by modulating the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and increasing the production of osmoprotectants like proline. These mechanisms protect plants from oxidative damage and maintain cellular function under stress. [, , , , , , ]
Q5: Can this compound be used to improve the germination rate of seeds?
A5: Yes, this compound has been shown to enhance seed germination in various plant species. For example, soaking Caragana microphylla and Amorpha fruticosa seeds in this compound solution significantly improved their germination rate and capacity. [] In groundnut, this compound seed soaking resulted in higher relative water content (RWC) and improved membrane stability index (MSI) under drought stress, indicating better germination and seedling establishment. []
Q6: Does this compound interact with other plant hormones?
A6: Yes, this compound interacts with other plant hormones like auxins and gibberellins, influencing their biosynthesis and signaling pathways. These interactions can have synergistic or antagonistic effects on plant growth and development, depending on the specific hormones involved and environmental conditions. [, , ]
Q7: Are there any negative effects of using this compound on plants?
A7: While this compound generally promotes plant growth, its effects can vary depending on the plant species, developmental stage, concentration used, and environmental conditions. Excessive application of this compound may lead to undesirable effects such as stunted growth or reduced yield. Further research is needed to optimize its application for different crops and environments.
Q8: What is the chemical structure of this compound?
A8: this compound is a polyhydroxysteroid with the following chemical structure: (22R,23R,24S)-2α,3α,22,23-tetrahydroxy-24-methyl-B-homo-7-oxa-5α-cholestan-6-one. [, ]
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C28H48O6, and its molecular weight is 480.68 g/mol.
Q10: What are the key structural features of this compound that contribute to its biological activity?
A10: The presence of a 6-keto group, a lactone ring in the B-ring, and specific stereochemistry at various chiral centers are crucial for the biological activity of this compound. Modifications to these structural features can significantly affect its potency and selectivity. [, ]
Q11: What analytical methods are used to detect and quantify this compound?
A11: High-performance liquid chromatography (HPLC) coupled with various detectors, such as evaporative light scattering detection (ELSD) and mass spectrometry (MS), are commonly employed for the sensitive and selective determination of this compound and its analogs in plant tissues and formulations. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


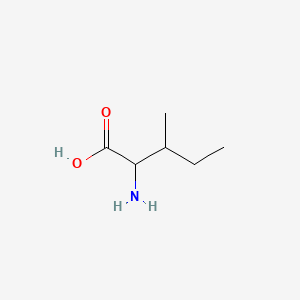
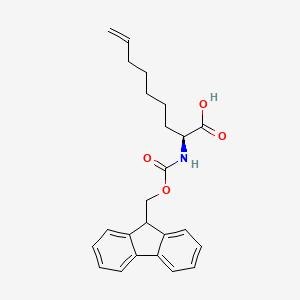
![Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]-](/img/structure/B613762.png)
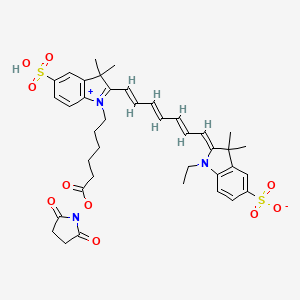
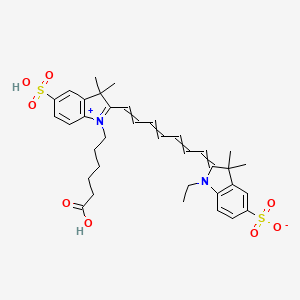
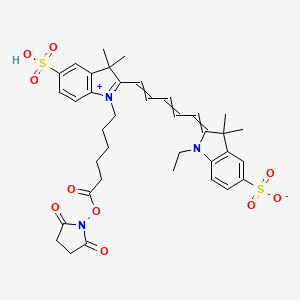

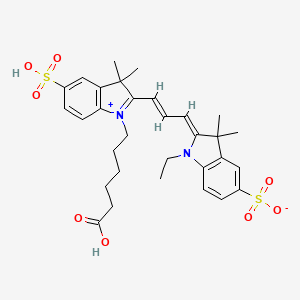

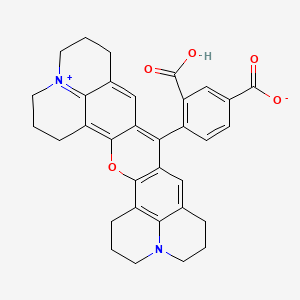
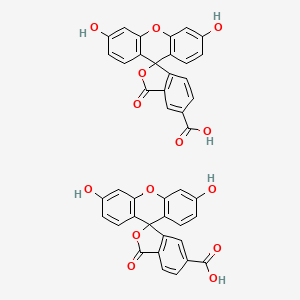
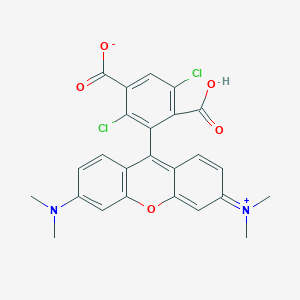

![N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide](/img/structure/B613782.png)
